molecular formula C17H16ClF3N2O3 B1401892 2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid CAS No. 1311278-93-9

2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

Cat. No.: B1401892
CAS No.: 1311278-93-9
M. Wt: 388.8 g/mol
InChI Key: OSHVQZSXLFIKFG-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a useful research compound. Its molecular formula is C17H16ClF3N2O3 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
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Biological Activity

2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid, with the CAS number 1311278-93-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

  • Molecular Formula : C17H16ClF3N2O3
  • Molecular Weight : 388.77 g/mol
  • IUPAC Name : 2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propanoic acid

This compound features a complex structure comprising a pyridine ring, which is often associated with various biological activities, particularly in anti-inflammatory and analgesic pathways.

The biological activity of this compound is primarily linked to its interaction with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX leads to decreased production of prostaglandins, thereby reducing inflammation and pain.

Key Mechanisms:

  • COX Inhibition : The compound demonstrates strong inhibitory effects on cyclooxygenase enzymes, particularly COX-1 and COX-2, which are pivotal in the synthesis of pro-inflammatory mediators .
  • Receptor Interaction : It may also interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and pain modulation .

Biological Activity Studies

Several studies have investigated the biological activities of related compounds and derivatives, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Anti-inflammatoryStrong inhibition of COX enzymes; effective in reducing carrageenin-induced inflammation in rat models.
Receptor BindingPotential interaction with glutamate receptors, influencing neuroinflammatory processes.
GPCR InteractionModulation of intracellular calcium levels through GPCR pathways, suggesting a role in smooth muscle contraction and platelet aggregation.

Case Studies

  • Anti-inflammatory Efficacy : In a study examining various propionic acid derivatives, compounds similar to this compound exhibited significant anti-inflammatory properties through COX inhibition. The study highlighted that modifications in the molecular structure could enhance or diminish these effects .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological implications of similar compounds on glutamate receptor activity. The results indicated that such compounds could modulate receptor binding and influence neuroinflammation, which is critical in conditions like Alzheimer’s disease .

Properties

IUPAC Name

2-[3-[3-chloro-6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3/c1-9(16(24)25)26-11-6-4-5-10(7-11)15-14(18)12(17(19,20)21)8-13(22-15)23(2)3/h4-9H,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHVQZSXLFIKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)C2=C(C(=CC(=N2)N(C)C)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
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2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
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2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
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2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
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2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
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2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid

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